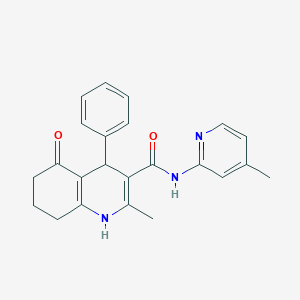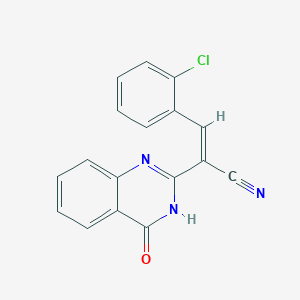![molecular formula C16H21ClN4O3S B11649363 N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide](/img/structure/B11649363.png)
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide is a complex organic compound with a unique structure that includes a piperazine ring, a nitrophenyl group, and a carbothioyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitroaniline with piperazine to form an intermediate, which is then reacted with a carbothioyl chloride derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or iron powder.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring provides structural stability and enhances the compound’s ability to bind to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
- N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-naphthamide
Uniqueness
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H21ClN4O3S |
|---|---|
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C16H21ClN4O3S/c1-11(2)9-15(22)18-16(25)20-7-5-19(6-8-20)14-4-3-12(21(23)24)10-13(14)17/h3-4,10-11H,5-9H2,1-2H3,(H,18,22,25) |
Clé InChI |
WZGGLUQLQCFCGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC(=S)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiazolamine, 5-[(2-chlorophenyl)azo]-4-phenyl-](/img/structure/B11649284.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one](/img/structure/B11649293.png)
![2-ethoxyethyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11649296.png)
![1,4-Bis[(3-bromophenyl)methyl]piperazine](/img/structure/B11649306.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B11649314.png)
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11649318.png)
![ethyl 6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxylate](/img/structure/B11649319.png)
![[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B11649324.png)

![2-(3-{(E)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11649334.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649351.png)
![3-(2-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11649357.png)
![(5E)-3-(1,3-benzodioxol-5-yl)-6-hydroxy-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11649375.png)
